Methyl 2,3-diamino-4-methoxybenzoate Methyl 2,3-diamino-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14416275
InChI: InChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,10-11H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

Methyl 2,3-diamino-4-methoxybenzoate

CAS No.:

Cat. No.: VC14416275

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-diamino-4-methoxybenzoate -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name methyl 2,3-diamino-4-methoxybenzoate
Standard InChI InChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,10-11H2,1-2H3
Standard InChI Key PYHHTHHTVDOFOO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)OC)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a benzene ring substituted with two amino groups (-NH2_2) at positions 2 and 3, a methoxy group (-OCH3_3) at position 4, and a methyl ester (-COOCH3_3) at position 1 (Figure 1). This arrangement creates a polar yet sterically accessible framework, enabling participation in hydrogen bonding and electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight196.20 g/mol
CAS Number1184246-60-3
IUPAC NameMethyl 2,3-diamino-4-methoxybenzoate

Physical Properties

While experimental data for the 4-methoxy derivative remain limited, inferences can be drawn from analogous compounds. For instance, Methyl 2,3-diamino-6-methoxybenzoate (CAS 1160682-17-6) exhibits a density of 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3, a boiling point of 373.0±37.0C373.0 \pm 37.0^\circ \text{C}, and a flash point of 202.0±22.8C202.0 \pm 22.8^\circ \text{C} at standard pressure . The 4-methoxy isomer likely shares comparable volatility and thermal stability due to its similar molecular mass and functional group composition.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of Methyl 2,3-diamino-4-methoxybenzoate typically involves multi-step sequences starting from simpler aromatic precursors. A plausible route includes:

  • Nitration: Introduction of nitro groups to a methoxybenzoate scaffold.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert nitro (-NO2_2) to amino (-NH2_2) groups.

  • Esterification: Protection of the carboxylic acid as a methyl ester .

For example, the synthesis of the structurally related 2,3-diamino-6-methoxypyridine involves hydrogenation of a dinitropyridine intermediate under palladium catalysis , suggesting analogous methods could apply to the benzoate series.

Reactivity Profile

The compound’s amino groups participate in diazotization and acylation reactions, while the methoxy and ester moieties offer sites for nucleophilic substitution or hydrolysis. Such versatility makes it valuable for constructing heterocyclic systems or conjugating with biomolecules.

Comparative Analysis with Related Compounds

Table 2: Comparison of Methyl Diamino Methoxybenzoate Isomers

Property4-Methoxy Isomer6-Methoxy Isomer3,4-Diamino-2-Methylbenzoate
CAS Number1184246-60-3 1160682-17-6 1149388-05-5
Molecular FormulaC9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3 C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3 C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Functional Groups2,3-diamino, 4-methoxy2,3-diamino, 6-methoxy3,4-diamino, 2-methyl
LogPNot reported0.98 2.11
Potential ApplicationsAnti-inflammatory agentsMaterials scienceNot reported

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